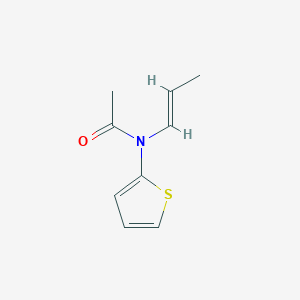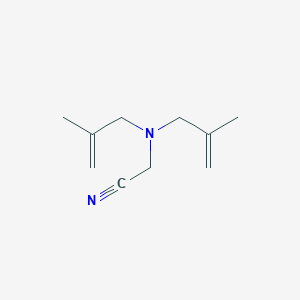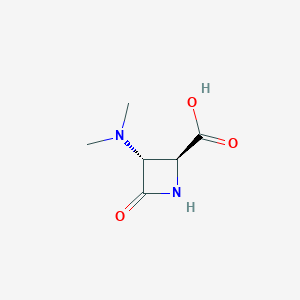
N-Ethyl-3-methylquinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-3-methylquinoxalin-2-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by its fused benzene and pyrazine rings, making it a valuable scaffold in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-methylquinoxalin-2-amine typically involves the cyclization of aniline derivatives with propionaldehyde under acidic conditions. One common method uses environmentally friendly Nafion® NR50 as an acidic catalyst with microwave irradiation as the heating source . This method yields substituted 2-ethyl-3-methylquinolines with good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using similar catalysts and conditions as in laboratory synthesis. The use of microwave irradiation and recyclable catalysts like Nafion® NR50 can enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-3-methylquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Applications De Recherche Scientifique
N-Ethyl-3-methylquinoxalin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Mécanisme D'action
The mechanism of action of N-Ethyl-3-methylquinoxalin-2-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: A basic bi-cyclic compound with fused benzene and pyrazine rings.
2-Ethyl-3-methylquinoline: A similar compound with a quinoline scaffold.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Uniqueness
N-Ethyl-3-methylquinoxalin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups at specific positions enhance its reactivity and potential therapeutic applications compared to other quinoxaline derivatives .
Propriétés
Numéro CAS |
77186-60-8 |
|---|---|
Formule moléculaire |
C11H13N3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
N-ethyl-3-methylquinoxalin-2-amine |
InChI |
InChI=1S/C11H13N3/c1-3-12-11-8(2)13-9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3,(H,12,14) |
Clé InChI |
GEYJWBMXQWXQJB-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC2=CC=CC=C2N=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B13801634.png)










![N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13801688.png)
